![molecular formula C2H4B3I5 B14213110 [(Iodoboranediyl)bis(methylene)]bis(diiodoborane) CAS No. 826990-11-8](/img/structure/B14213110.png)
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) is a unique organoboron compound characterized by the presence of multiple iodine and boron atoms
Preparation Methods
The synthesis of [(Iodoboranediyl)bis(methylene)]bis(diiodoborane) typically involves the reaction of boron triiodide with methylene-bridged precursors under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the compound.
Chemical Reactions Analysis
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of boron-hydrogen bonds.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) has several scientific research applications, including:
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: Research is ongoing to explore its potential as a diagnostic agent in medical imaging.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [(Iodoboranediyl)bis(methylene)]bis(diiodoborane) exerts its effects involves the interaction of its boron and iodine atoms with molecular targets. In BNCT, the boron atoms capture neutrons, leading to the release of high-energy particles that can destroy cancer cells. The molecular pathways involved in these interactions are the subject of ongoing research.
Comparison with Similar Compounds
[(Iodoboranediyl)bis(methylene)]bis(diiodoborane) can be compared with other similar compounds, such as:
Bis(1,2,4-oxadiazole)bis(methylene) dinitrate: This compound is also used in materials science and has similar applications in organic synthesis.
Bis(indolyl)methane derivatives: These compounds are used in medicinal chemistry and have applications in cancer treatment.
Properties
CAS No. |
826990-11-8 |
|---|---|
Molecular Formula |
C2H4B3I5 |
Molecular Weight |
695.0 g/mol |
IUPAC Name |
bis(diiodoboranylmethyl)-iodoborane |
InChI |
InChI=1S/C2H4B3I5/c6-3(1-4(7)8)2-5(9)10/h1-2H2 |
InChI Key |
XLCGFYRNVMXQQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(CB(I)I)(CB(I)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


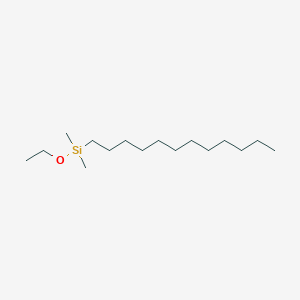
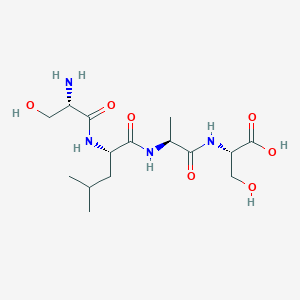
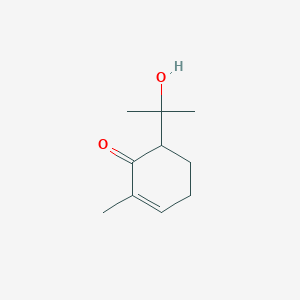
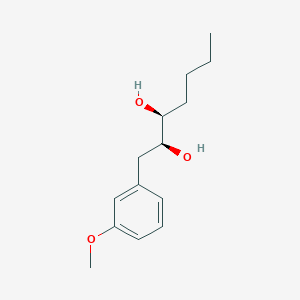
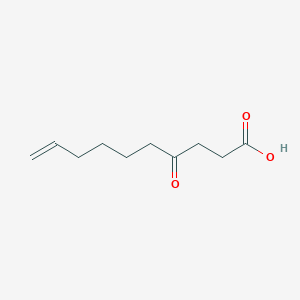

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
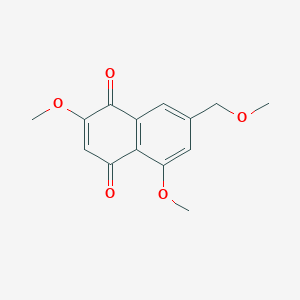
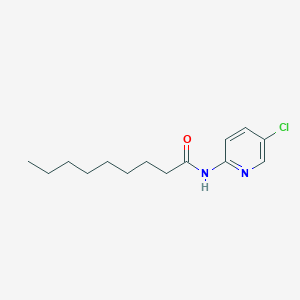
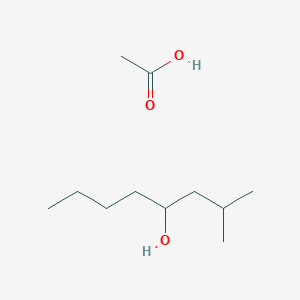
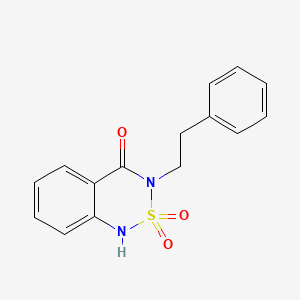
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
